molecular formula C25H17Cl2N5O2S B11703772 (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11703772
M. Wt: 522.4 g/mol
InChI Key: CLIUEHABRBZGJR-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with a thiazole derivative under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology

It may exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H17Cl2N5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H17Cl2N5O2S/c1-34-18-10-7-15(8-11-18)21-14-35-25(28-21)32-24(33)23(22(31-32)16-5-3-2-4-6-16)30-29-20-12-9-17(26)13-19(20)27/h2-14,31H,1H3

InChI Key

CLIUEHABRBZGJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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